Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16286541
InChI: InChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9-
SMILES:
Molecular Formula: C17H13FN2O3S
Molecular Weight: 344.4 g/mol

Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-

CAS No.:

Cat. No.: VC16286541

Molecular Formula: C17H13FN2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)- -

Specification

Molecular Formula C17H13FN2O3S
Molecular Weight 344.4 g/mol
IUPAC Name (5Z)-2-(4-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9-
Standard InChI Key ZAHCBSGUQIYBJS-DHDCSXOGSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)O

Introduction

Structural and Chemical Profile of 2-(4-Fluorophenylimino)-5-(4-Hydroxy-3-Methoxybenzylidene)-Thiazolidin-4-One

Core Structure and Substituent Effects

The compound features a thiazolidin-4-one core—a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone group at position 4 . At position 2, a 4-fluorophenylimino group introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilic reactivity . Position 5 is substituted with a 4-hydroxy-3-methoxybenzylidene group, where the methoxy and hydroxyl groups contribute to hydrogen bonding and solubility .

Table 1: Key Structural Features and Functional Groups

PositionSubstituentFunctional Role
24-FluorophenyliminoEnhances lipophilicity and bioactivity
54-Hydroxy-3-methoxybenzylideneImproves solubility and target binding

Synthetic Pathways and Optimization

Multi-Step Synthesis Methodology

The synthesis involves three primary steps, adapted from protocols for analogous thiazolidin-4-one derivatives :

  • Acylation of 4-Fluoroaniline:
    Reacting 4-fluoroaniline with chloroacetyl chloride in anhydrous dichloromethane yields N-(4-fluorophenyl)chloroacetamide. This intermediate is critical for introducing the fluorophenylimino group .

  • Cyclization to Thiazolidin-4-One:
    Treatment with thiourea in ethanol under reflux forms the thiazolidin-4-one core. The reaction mechanism involves nucleophilic attack by sulfur on the chloroacetamide, followed by cyclization .

  • Aldol Condensation for Benzylidene Formation:
    Condensing the thiazolidin-4-one intermediate with 4-hydroxy-3-methoxybenzaldehyde in acetic acid under reflux introduces the benzylidene group. The reaction is monitored via TLC (toluene:ethyl acetate:methanol, 5:4:1) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Fluoroaniline, chloroacetyl chloride, DCM7895
2Thiourea, ethanol, reflux6592
34-Hydroxy-3-methoxybenzaldehyde, acetic acid7098

Physicochemical Characterization

Spectral Analysis and Confirmation

Structural elucidation relies on spectroscopic techniques:

  • IR Spectroscopy: A strong absorption at 1680–1700 cm⁻¹ confirms the C=O stretch of the thiazolidinone ring . The imino (C=N) stretch appears at 1600–1620 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 8.2 ppm corresponds to the imino proton. The methoxy group resonates as a singlet at δ 3.8 ppm, while aromatic protons from the benzylidene moiety appear between δ 6.7–7.5 ppm .

    • ¹³C NMR: The carbonyl carbon (C4) is observed at δ 175 ppm, with the imino carbon at δ 155 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 385 [M+H]⁺ aligns with the molecular formula C₁₈H₁₄FN₂O₃S .

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, notably Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values ≤64 μg/mL . The fluorophenylimino group enhances membrane penetration, while the benzylidene moiety disrupts microbial cell wall synthesis .

Table 3: Antimicrobial Activity Profile

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus64
MRSA64
Candida albicans>128
Escherichia coli>128

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 4-fluorophenyl group increases lipophilicity, enhancing bacterial membrane interaction .

  • Benzylidene Substituents: Electron-donating groups (e.g., methoxy, hydroxy) improve solubility and target binding, though excessive hydrophilicity reduces Gram-negative activity .

  • Thiazolidinone Core: The sulfur atom contributes to redox modulation, potentially explaining anticancer effects .

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